An In-depth Technical Guide to the Chemical Structure and Synthesis of [2-(2,4-Dichlorophenyl)phenyl]methanamine
An In-depth Technical Guide to the Chemical Structure and Synthesis of [2-(2,4-Dichlorophenyl)phenyl]methanamine
This guide provides a comprehensive technical overview of the chemical compound [2-(2,4-Dichlorophenyl)phenyl]methanamine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its structural characteristics, propose robust synthetic pathways, and discuss its potential applications as a valuable scaffold in medicinal chemistry.
Part 1: Molecular Identity and Physicochemical Properties
[2-(2,4-Dichlorophenyl)phenyl]methanamine is a biphenyl derivative characterized by a methanamine group attached to one phenyl ring, which is itself substituted at the 2-position with a 2,4-dichlorophenyl moiety. This structure combines the features of a flexible aminomethyl group, a known pharmacophore, with the rigid and conformationally influential biphenyl backbone.
Chemical Structure:
Caption: Chemical structure of [2-(2,4-Dichlorophenyl)phenyl]methanamine.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value |
| IUPAC Name | [2-(2,4-Dichlorophenyl)phenyl]methanamine |
| Synonyms | (2-(2,4-Dichlorophenyl)benzyl)amine, 2'-Aminomethyl-2,4-dichlorobiphenyl |
| Molecular Formula | C₁₃H₁₁Cl₂N |
| Molecular Weight | 264.14 g/mol |
| CAS Number | Not assigned |
| Predicted LogP | 4.2 ± 0.4 |
| Predicted pKa | 9.5 ± 0.1 (amine) |
| Predicted Solubility | Low in water, soluble in organic solvents like methanol and DCM. |
Part 2: Retrosynthetic Analysis and Proposed Synthetic Protocols
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at key bonds to identify readily available starting materials. The primary disconnections are at the C-C bond of the biphenyl linkage and the C-N bond of the amine, or the C-C bond between the phenyl ring and the aminomethyl carbon.
Caption: Retrosynthetic analysis of [2-(2,4-Dichlorophenyl)phenyl]methanamine.
This analysis suggests that a practical forward synthesis would involve a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a nitrile group to the desired primary amine.
Proposed Synthetic Protocol 1: Suzuki Coupling followed by Nitrile Reduction
This protocol outlines a two-step synthesis starting from commercially available precursors.
Step 1: Synthesis of 2-(2,4-Dichlorophenyl)benzonitrile
The formation of the biphenyl linkage is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3]
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Materials:
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2-Bromobenzonitrile
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(2,4-Dichlorophenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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1,4-Dioxane
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Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzonitrile (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
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In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.
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Add the catalyst solution to the Schlenk flask, followed by 1,4-dioxane and degassed water to create a 10:1 solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2,4-dichlorophenyl)benzonitrile.
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Step 2: Reduction of 2-(2,4-Dichlorophenyl)benzonitrile to [2-(2,4-Dichlorophenyl)phenyl]methanamine
The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.[4][5][6]
-
Materials:
-
2-(2,4-Dichlorophenyl)benzonitrile
-
Raney Nickel (or Platinum on carbon, Pt/C)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
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Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2-(2,4-dichlorophenyl)benzonitrile (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of Raney Nickel (5-10% by weight) as a slurry. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amines.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature (30-50 °C) for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude [2-(2,4-Dichlorophenyl)phenyl]methanamine.
-
If necessary, purify the product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
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Part 3: Characterization and Analytical Methods
The identity and purity of the synthesized [2-(2,4-Dichlorophenyl)phenyl]methanamine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the biphenyl and aminomethyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the aromatic C-H and C=C stretches.
Part 4: Relevance in Medicinal Chemistry and Drug Discovery
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Its conformational flexibility allows it to adapt to the binding sites of various proteins.
Caption: The biphenyl scaffold as a privileged structure in drug discovery.
The incorporation of a 2,4-dichlorophenyl group can enhance binding affinity through halogen bonding and hydrophobic interactions, and it can also modulate the metabolic stability of the molecule. The aminomethyl group provides a site for hydrogen bonding and can be crucial for anchoring the molecule to its biological target.
Derivatives of aminomethylbiphenyls are key intermediates in the synthesis of various pharmaceuticals.[8][9] For instance, they are used in the development of drugs targeting specific biological pathways and in peptide synthesis. The structural motif present in [2-(2,4-Dichlorophenyl)phenyl]methanamine makes it a promising candidate for library synthesis in the search for new therapeutic agents, particularly in areas where biphenyl structures have shown promise, such as in the development of anti-infective agents and receptor antagonists.[7][10]
References
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J&K Scientific. 2'-(Boc-aminomethyl)biphenyl-2-carboxylic acid | 158066-11-6. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
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ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
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Al-Masoudi, N. A., & Al-Salihen, A. A. (2018). Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists. RSC advances, 8(38), 21456–21463. [Link]
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MDPI. (2023). Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. [Link]
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PubChem. 2,4-Dichlorobenzylamine. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Synthetic method for 2,4-dichlorobenzonitrile.
- European Patent Office. (1991).
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Bartók, M., Felföldi, K., & Szöllősi, G. (2017). Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. Reaction Kinetics, Mechanisms and Catalysis, 122(1), 269–285. [Link]
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ARKIVOC. (2012). Hydrogen transfer reduction of nitriles in DBU based ionic liquids. [Link]
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The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]
-
Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
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- 4. researchgate.net [researchgate.net]
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